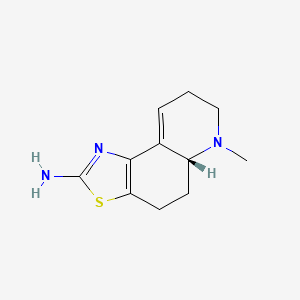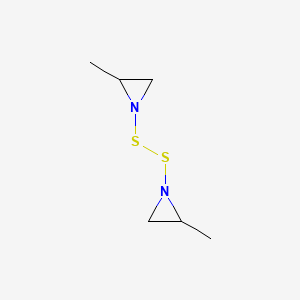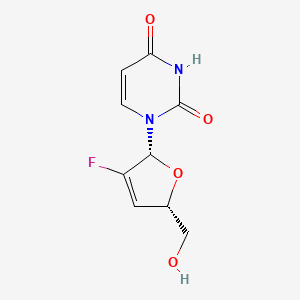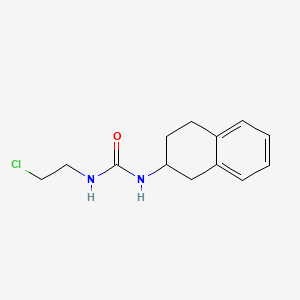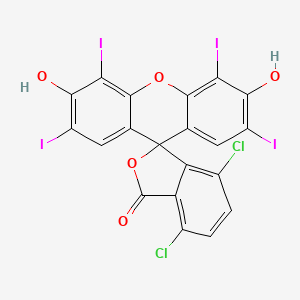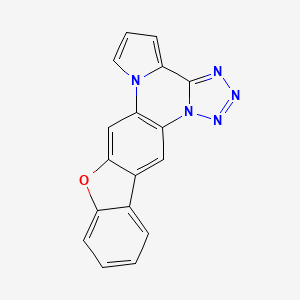
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the acridine ring.
Alkylation: Addition of the dimethylamino group to the propyl chain.
Amination: Attachment of the propylamino group to the acridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group or other functional groups.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA, making them useful in genetic and molecular biology studies.
Medicine
Medically, acridine compounds have been investigated for their potential as antitumor agents, antimicrobial agents, and in photodynamic therapy.
Industry
Industrially, such compounds may be used in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine likely involves interaction with biological macromolecules such as DNA. The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for antitumor activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An antitumor agent that intercalates into DNA.
Uniqueness
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
Properties
CAS No. |
176915-35-8 |
|---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O2/c1-13-7-5-8-15-18(13)22-19-14(2)9-10-16(24(25)26)17(19)20(15)21-11-6-12-23(3)4/h5,7-10H,6,11-12H2,1-4H3,(H,21,22) |
InChI Key |
QBJNJPAZWDZISN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




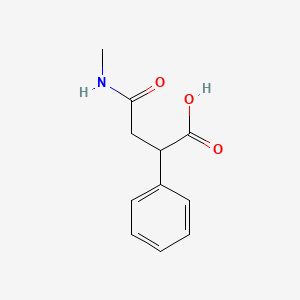

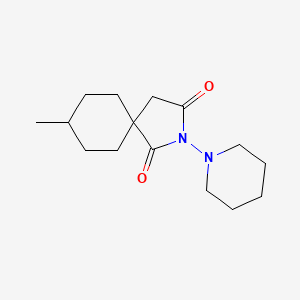
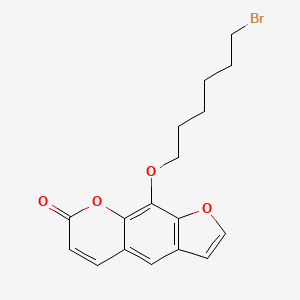
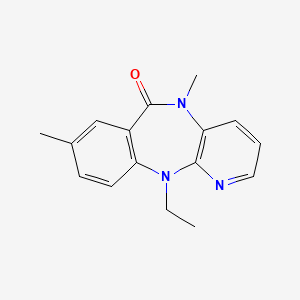
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
